Cas no 1804485-19-5 (3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid)

3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid structure
1804485-19-5 structure
Product Name:3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid
CAS No:1804485-19-5
MF:C8H5F2N3O2
MW:213.141008138657
CID:4853198
Update Time:2025-07-18

3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid
    • Inchi: 1S/C8H5F2N3O2/c9-7(10)3-1-4(8(14)15)13-5(2-11)6(3)12/h1,7H,12H2,(H,14,15)
    • InChI Key: NJTIMQOWUIFGNK-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C(=O)O)=NC(C#N)=C1N)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 302
  • XLogP3: 1.3
  • Topological Polar Surface Area: 100

3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029069946-1g
3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid
1804485-19-5 97%
1g
$1,504.90 2022-04-02

Additional information on 3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid

Introduction to 3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid (CAS No. 1804485-19-5)

3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid (CAS No. 1804485-19-5) is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound belongs to the pyridine class of heterocycles, which are widely recognized for their diverse biological activities and utility in drug design. The presence of multiple functional groups, including an amino group, a cyano group, and a difluoromethyl substituent, makes this molecule a promising candidate for further exploration in the development of novel therapeutic agents.

The structure of 3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid is characterized by a pyridine core with additional substituents that enhance its chemical reactivity and biological relevance. The amino group at the 3-position and the cyano group at the 2-position contribute to its potential as a bioisostere for other pharmacophores, while the difluoromethyl group at the 4-position introduces lipophilicity and metabolic stability, which are critical factors in drug design. These features make it an intriguing compound for medicinal chemists seeking to develop new molecules with enhanced pharmacokinetic profiles.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways relevant to human health and disease. 3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid has been identified as a key intermediate in the synthesis of potential inhibitors for enzymes involved in cancer metabolism and inflammation. For instance, studies have shown that pyridine derivatives can modulate the activity of key enzymes such as kinases and proteases, which are often dysregulated in pathological conditions.

One of the most compelling aspects of 3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid is its versatility in chemical modification. The presence of multiple reactive sites allows for the introduction of additional functional groups or linkers, enabling the synthesis of libraries of derivatives with tailored biological activities. This flexibility is particularly valuable in fragment-based drug discovery approaches, where small molecular fragments are screened for their ability to interact with target proteins. The compound’s ability to serve as a scaffold for further chemical elaboration makes it an attractive starting point for designing novel therapeutic candidates.

Recent advancements in computational chemistry have also highlighted the potential of 3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid as a hit compound in virtual screening campaigns. High-throughput virtual screening (HTVS) techniques have been employed to identify molecules that bind to specific protein targets with high affinity. The unique structural features of this compound have been found to complement binding pockets of various therapeutic targets, suggesting its potential as a lead compound for drug development.

The synthesis of 3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, cyanation processes, and fluorination techniques. The use of advanced catalytic systems has improved the efficiency of these reactions, making it feasible to produce larger quantities of the compound for both research and industrial purposes.

In addition to its pharmaceutical applications, 3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid has shown promise in material science research. Pyridine derivatives are known for their ability to form coordination complexes with metal ions, which can be exploited in the development of novel materials such as catalysts and sensors. The unique electronic properties introduced by the difluoromethyl group make this compound particularly interesting for designing advanced materials with tailored functionalities.

The biological activity of 3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid has been explored through both in vitro and in vivo studies. Initial experiments have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting potential therapeutic benefits in conditions such as arthritis and autoimmune diseases. Further research is ongoing to elucidate its mechanism of action and assess its efficacy in preclinical models.

One notable study published last year described the use of 3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid as a scaffold for developing novel kinase inhibitors. The study employed structure-based drug design principles to optimize the compound’s binding affinity to target kinases. Through iterative modifications, researchers were able to generate derivatives with significantly improved potency and selectivity. This work highlights the importance of leveraging existing scaffolds like 3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid in accelerating drug discovery pipelines.

The pharmacokinetic properties of this compound are also under investigation. Studies have shown that modifications at specific positions on the pyridine ring can influence absorption, distribution, metabolism, and excretion (ADME) profiles. The difluoromethyl group, in particular, has been found to enhance metabolic stability while maintaining good solubility characteristics. These findings are crucial for optimizing drug candidates for clinical translation.

Future directions in the research on 3-Amino-2-cyano-4-(difluoromethyl)pyridine-6-carboxylic acid include exploring its potential as an intermediate for peptide mimetics and other complex molecular architectures. Advances in solid-state chemistry have also opened new avenues for studying its crystal structures and supramolecular interactions, which could provide insights into its behavior in biological systems.

In conclusion,3-Amino - 2 - cyano - 4 - (difluoromethyl ) py rid ine - 6 - car box ylic ac id (CAS No . 180 4485 - 19 - 5 ) is a multifaceted compound with significant potential across multiple domains of chemical biology . Its unique structural features , coupled with its versatility as a synthetic intermediate , make it an invaluable tool for researchers seeking to develop novel therapeutic agents . As our understanding of biological pathways continues to expand , compounds like this will play an increasingly important role in addressing complex diseases and improving human health . p >

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